molecular formula C10H9N B155361 1-Methylisoquinoline CAS No. 1721-93-3

1-Methylisoquinoline

Cat. No.: B155361
CAS No.: 1721-93-3
M. Wt: 143.18 g/mol
InChI Key: PBYMYAJONQZORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of isoquinoline, where a methyl group is attached to the nitrogen atom in the isoquinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline can be synthesized through several methods. One common method involves the catalytic dehydrogenation of 1-methyl-3,4-dihydroisoquinoline, which is prepared by the Bischler-Napieralski reaction. This reaction involves treating β-phenylethylacetamide with a strong dehydrating reagent at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound can be produced by the selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline. The compound is then isolated from the mixture by fractional crystallization of the acid sulfate .

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Bromine in nitrobenzene is used for bromination reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: 4-Bromo-1-methylisoquinoline.

Scientific Research Applications

1-Methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: this compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1-Methylisoquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, influencing their function .

Comparison with Similar Compounds

1-Methylisoquinoline is similar to other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the methyl group.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    1-Benzylisoquinoline: Another derivative with a benzyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group influences its reactivity and interaction with other molecules, making it valuable in various applications .

Properties

IUPAC Name

1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYMYAJONQZORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870904
Record name 1-Methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-93-3, 58853-80-8
Record name 1-Methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLISOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To cooled chlorosulfonic acid (−10° C.) (16 ml) was cautiously added N-(2,2-dimethoxyethyl)-(1-phenyl)ethylamine (D90) (5 g, 0.024 mol) over a period of 2 h. The reaction was allowed to warm to ambient temperature and stirring continued for 3 d. The reaction was then poured into ice-water slurry (500 ml), basified using solid potassium carbonate followed by extraction with DCM. The organic phase was separated, dried over MgSO4, filtered and concentrated in vacuo to give the crude product as an oil. Chromatography on silica gel eluting with ethyl acetate afforded the title compound as a yellow oil (1.04 g). 1H NMR (400 MHz, CDCl3) δ (ppm): 8.40 (d, 1H), 8.13 (d, 1H), 7.81 (d, 1H), 7.68 (t, 1H), 7.60 (t, 1H), 7.51 (d, 1H), 2.97 (s, 3H).
Quantity
16 mL
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxyethyl)-(1-phenyl)ethylamine
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To cooled chlorosulfonic acid (16 ml, −10° C.) was cautiously added D7 (5 g, 0.024 mol) over a period of 2 h. Reaction was allowed to warm to ambient temperature and stirring continued for 3d. The reaction was then poured into ice-water slurry (500 ml), basified using solid potassium carbonate followed by extraction using DCM. Organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure to leave an oil. Chromatography on silica gel eluting with ethyl acetate afforded the title compound as yellow oil.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
D7
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylisoquinoline
Reactant of Route 2
1-Methylisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Methylisoquinoline
Reactant of Route 4
Reactant of Route 4
1-Methylisoquinoline
Reactant of Route 5
Reactant of Route 5
1-Methylisoquinoline
Reactant of Route 6
Reactant of Route 6
1-Methylisoquinoline
Customer
Q & A

Q1: What is the molecular formula and weight of 1-methylisoquinoline?

A1: The molecular formula of this compound is C10H9N, and its molecular weight is 143.19 g/mol.

Q2: What is significant about the reactivity of the methyl group in this compound?

A3: The methyl group in this compound is activated and can participate in various reactions. For example, it can be deprotonated by strong bases, allowing for further functionalization at that position. [, , ]

Q3: How does the presence of a methyl group at the C1 position affect the reactivity of isoquinolines?

A4: The methyl group at the C1 position significantly influences the reactivity of isoquinolines, particularly in reactions involving the nitrogen atom. This substitution can alter the basicity and nucleophilicity of the nitrogen, impacting its participation in various chemical transformations. [, , , ]

Q4: Can this compound undergo cycloaddition reactions?

A5: Yes, this compound can undergo cycloaddition reactions with certain reagents. For instance, it reacts with tetrachloro-1,2-benzoquinone, leading to the formation of a polycyclic heterocycle structurally similar to quinoxaline orange. []

Q5: What are some established synthetic routes to this compound and its derivatives?

A6: Several methods exist for synthesizing this compound and its derivatives. One common approach involves starting with isoquinoline itself and introducing the methyl group through various chemical transformations. Another method utilizes readily available starting materials like benzaldehydes or benzyl ketones and constructs the isoquinoline ring system through a series of reactions. [, , , , ]

Q6: Can this compound be used as a building block for more complex heterocyclic systems?

A7: Absolutely. Researchers have utilized this compound as a key building block in synthesizing various fused heterocyclic systems, including benzo[a]quinolizines, pyrrolo[2,1-a]isoquinolines, and 1,2,3-triazolo[5,1-a]dihydroisoquinolines. These heterocyclic scaffolds hold significance in medicinal chemistry and natural product synthesis. [, , , , ]

Q7: Are there any applications of this compound in materials science?

A7: While the provided abstracts don't specifically delve into material science applications, the unique structural features and reactivity of this compound and its derivatives make them potentially valuable building blocks for developing novel materials. Further research in this direction could lead to exciting discoveries.

Q8: Does this compound possess any reported biological activity?

A9: While this compound itself may not be extensively studied for its biological activity, some of its derivatives have shown promising results in this area. For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a derivative of this compound, exhibits potent antineoplastic activity. []

Q9: What is the mechanism of action for the antineoplastic activity observed in MAIQ-1?

A10: MAIQ-1 acts as a potent inhibitor of ribonucleoside diphosphate reductase, a crucial enzyme involved in DNA synthesis. By inhibiting this enzyme, MAIQ-1 disrupts DNA replication and repair processes in cancer cells, ultimately leading to cell death. []

Q10: Is this compound stable under various conditions?

A10: The provided abstracts do not directly address the stability of this compound under various conditions. It is essential to consider the compound's stability under different pH levels, temperatures, and exposure to light and air when developing formulations or conducting experiments.

Q11: What are some strategies to improve the stability, solubility, or bioavailability of this compound and its derivatives?

A13: Common strategies for enhancing solubility and bioavailability include forming salts, creating prodrugs, and incorporating the compound into drug delivery systems like nanoparticles or liposomes. These approaches can improve the compound's pharmacokinetic properties and potentially lead to more effective treatments. []

Q12: Is there any information on the toxicity of this compound?

A12: The provided abstracts do not provide specific data on the toxicity of this compound. Conducting thorough toxicological studies is crucial when developing any compound for potential therapeutic applications.

Q13: Have computational methods been applied to study this compound?

A15: Yes, computational chemistry techniques like density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling have been used to study the halogen bonding interactions of this compound with haloarenenitriles. These studies provide insights into the structural and electronic factors influencing these interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.